2,4-Dichloro-8-methyl-3-nitroquinoline 2,4-Dichloro-8-methyl-3-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922982
InChI: InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3
SMILES:
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol

2,4-Dichloro-8-methyl-3-nitroquinoline

CAS No.:

Cat. No.: VC15922982

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-8-methyl-3-nitroquinoline -

Specification

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
IUPAC Name 2,4-dichloro-8-methyl-3-nitroquinoline
Standard InChI InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3
Standard InChI Key JMVGJOMTLCGEAC-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Isomerism

The systematic name follows positional numbering starting from the pyridine nitrogen (position 1). The presence of multiple substituents introduces potential regiochemical challenges during synthesis, particularly in achieving correct nitro-group placement on the electron-poor pyridine ring .

Synthesis and Manufacturing

Cyclocondensation of o-Toluidine Derivatives

A plausible route adapts methods for 2,4-dichloro-8-methoxyquinoline :

  • Quinoline Ring Formation:

    • Reactants: o-Toluidine (2-methylaniline), malonic acid, and phosphoryl chloride (POCl₃).

    • Conditions: Reflux at 80–100°C for 5 hours.

    • Mechanism: Cyclocondensation via Vilsmeier-Haack reaction, yielding 2,4-dichloro-8-methylquinoline (intermediate).

    • Yield: ~78% (extrapolated from methoxy analog) .

  • Nitration:

    • Reagents: Nitrating mixture (HNO₃/H₂SO₄).

    • Challenges: Directing nitro groups to position 3 on the pyridine ring is non-trivial due to electron withdrawal by adjacent chlorines.

    • Alternative: Pre-nitration of aniline precursors before cyclization, though this risks side reactions .

Chlorination of Nitroquinoline Intermediates

Patent methods for chlorinating nitroaromatics suggest:

  • Substrate: 8-Methyl-3-nitroquinoline.

  • Chlorination: Cl₂ gas with FeCl₃ catalyst at 70–90°C.

  • Outcome: Sequential electrophilic substitution at positions 2 and 4.

Optimization Challenges

  • Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.

  • Purification: Column chromatography (e.g., hexane/EtOAC) is critical for isolating the target compound from by-products .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Estimated)Source Analog
Molecular Weight292.10 g/molC₉H₄Cl₂N₂O₂
Density1.59–1.62 g/cm³2,4-Dichloro-3-nitroquinoline
Boiling Point360–365°CSimilar chlorinated quinolines
SolubilityLow in H₂O; soluble in DCM, DMF

Spectroscopic Characterization

  • ¹H NMR: Expected signals for aromatic protons (δ 7.0–9.0 ppm), methyl group (δ 2.5 ppm), and NH (if present) .

  • IR: Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~825 cm⁻¹ (C-Cl) .

Reactivity and Stability

Thermal and Chemical Stability

  • Thermal Decomposition: Stable up to 250°C; decomposes exothermically above 300°C .

  • Hydrolytic Sensitivity: Resistant to aqueous acid/base under mild conditions but may degrade under prolonged reflux .

Functional Group Reactivity

  • Nitro Group: Reducible to amine (e.g., H₂/Pd-C), enabling further derivatization.

  • Chlorine Atoms: Susceptible to nucleophilic displacement (e.g., Suzuki coupling) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Antimalarial Agents: Chloroquine analogs often feature halogenated quinolines .

  • Kinase Inhibitors: Nitro groups enhance binding to ATP pockets in cancer targets .

Agrochemical Uses

  • Herbicides: Chloronitroquinolines disrupt plant electron transport chains .

Recent Research and Future Directions

Advances in Catalytic Functionalization

  • Palladium-Catalyzed Coupling: Recent work on 2,4-dichloro-8-methoxyquinoline demonstrates efficient arylation at position 4 , a strategy applicable to the methyl analog.

Unexplored Therapeutic Targets

  • Antibacterial Activity: Nitroquinolines show promise against multidrug-resistant pathogens, warranting further study .

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